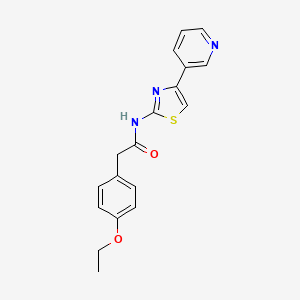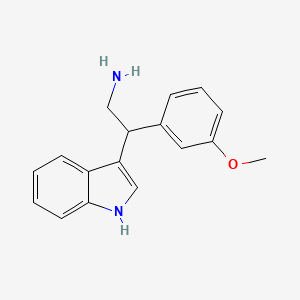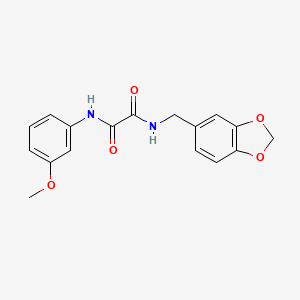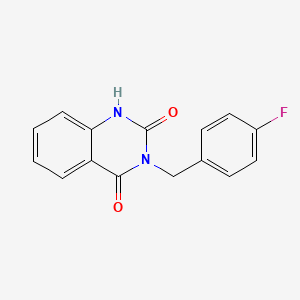![molecular formula C22H22N2O7 B2680015 1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1358249-47-4](/img/structure/B2680015.png)
1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of the nitrogen atom makes piperidine a key structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex and varies greatly depending on the specific compound being synthesized . Common methods for synthesizing piperidines include the reduction of pyridines, the cyclization of linear amines, and the rearrangement of other nitrogen-containing compounds .Molecular Structure Analysis
The molecular formula of this compound is C22H22N2O7, and its molecular weight is 426.425. It contains a piperidine ring, which is a common structure in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions of piperidine derivatives can be quite diverse, depending on the specific compound and its functional groups . Piperidines can undergo a variety of reactions, including alkylation, acylation, and various types of cycloaddition reactions .科学的研究の応用
Synthesis and Evaluation of Protoporphyrinogen IX Oxidase Inhibitors
Research by Li et al. (2005) explored the synthesis of trifluoromethyl-substituted compounds, analyzing their crystal structures and potential as protoporphyrinogen IX oxidase inhibitors. Although not directly related to the specific compound of interest, this study demonstrates the approach to synthesizing and evaluating compounds with potential biochemical applications (Li et al., 2005).
Histamine H3 Receptor Ligands
Amon et al. (2007) discussed the development of fluorescence-tagged nonimidazole histamine H3 receptor ligands derived from piperidine. These compounds exhibit potent histamine hH3 receptor affinities and could serve as tools for understanding the binding site on the histamine H3 receptor (Amon et al., 2007).
Neuroleptic Agents Synthesis
Botteghi et al. (2001) described the synthesis of Fluspirilen and Penfluridol, neuroleptic agents that incorporate piperidine or piperazine moieties, highlighting a key synthesis route involving rhodium-catalyzed hydroformylation. This example showcases the application of complex organic synthesis techniques in developing pharmaceuticals (Botteghi et al., 2001).
Antimicrobial Agents
Jadhav et al. (2017) synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research demonstrates the ongoing exploration of novel compounds for their antimicrobial properties, providing a context for studying various piperidine derivatives (Jadhav et al., 2017).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. While focusing on a different application area, this study illustrates the diverse potential uses of piperidine derivatives in scientific research (Kaya et al., 2016).
作用機序
The mechanism of action of piperidine derivatives can vary greatly depending on the specific compound and its biological targets . Piperidine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
将来の方向性
特性
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-14-7-5-6-13(8-14)23-21(25)12-31-18-11-17(22(26)30-4)24-16-10-20(29-3)19(28-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRTGNODIUOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2679938.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2679942.png)

![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)
![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2679948.png)
![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2679950.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)


